1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a benzodioxole moiety, a benzyloxy group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-(benzyloxy)-3-methoxybenzaldehyde, followed by cyclization with urea and subsequent esterification. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Chemical Reactions Analysis
1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins and modulate their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar compounds to 1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
1,3-Benzodioxol-5-ylmethyl 5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide: This compound shares the benzodioxole moiety and has applications in medicinal chemistry.
N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide: Another compound with a benzodioxole group, used in various chemical syntheses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity.
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-17-25(27(31)35-15-19-8-10-22-24(12-19)37-16-36-22)26(30-28(32)29-17)20-9-11-21(23(13-20)33-2)34-14-18-6-4-3-5-7-18/h3-13,26H,14-16H2,1-2H3,(H2,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXDVNJTRHPUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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